molecular formula C10H14N2O2S B2594582 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 953720-57-5

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2594582
CAS No.: 953720-57-5
M. Wt: 226.29
InChI Key: OCCNNHHMDCZCNB-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid ( 953720-57-5) is a piperidine-based compound with a molecular formula of C10H14N2O2S and a molecular weight of 226.30 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel inhibitors targeting essential bacterial pathways . Structurally, this compound features a methyl-substituted thiazole ring, a motif known to influence lipophilicity and membrane permeability, linked to a piperidine carboxylic acid core which can enhance aqueous solubility . Research into structurally related piperidine-thiazole derivatives has demonstrated their significant potential as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . MenA is a verified target for anti-tuberculosis therapy, and inhibitors of this enzyme can disrupt the electron transport chain, compromising the bacterium's energy metabolism and survival, especially under hypoxic conditions . These analogs have shown potent synergy when used in combination with other electron transport chain-targeting agents, suggesting a promising strategy for combating resistant strains of tuberculosis . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNNHHMDCZCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidine ring. One common synthetic route involves the reaction of 4-methylthiazole with piperidine-4-carboxylic acid under specific conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-derived reactions, often serving as a handle for further derivatization:

Reaction Type Conditions Products Key Observations
Amidation EDC·HCl, DMAP in DCM ( )Amide derivativesActivated via carbodiimide coupling for peptide-like bond formation.
Esterification Methanol/H⁺ or alkyl halides ( )Methyl/alkyl estersFacilitates solubility modulation or protective group strategies.
Salt Formation Basic media (e.g., NaOH) ( )Sodium/potassium saltsEnhances water solubility for biological testing.

Example:
In a synthesis analogous to CAS 216955-61-2 ( ), the carboxylic acid reacts with amines (e.g., 3-(2-amino-4-chlorophenyl)-4H- oxadiazol-5-one) under carbodiimide activation to yield bioactive amides.

Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring undergoes alkylation and acylation:

Reaction Type Conditions Products Key Observations
Boc Protection Boc₂O, base ( )N-Boc-piperidine derivativesStabilizes the amine during multi-step syntheses.
Sulfonylation Sulfonyl chlorides ()Sulfonamide analogsIntroduces electron-withdrawing groups for target engagement.

Example:
In related compounds (), sulfonylation of the piperidine nitrogen with 4-methyl-1,3-thiazol-5-sulfonyl chloride produces sulfonamide derivatives with enhanced antitumor activity.

Thiazole Ring Modifications

The 4-methylthiazole moiety exhibits electrophilic substitution and coordination chemistry:

Reaction Type Conditions Products Key Observations
Halogenation NBS or Cl₂/FeCl₃ ()Halogenated thiazolesModifies electronic properties for SAR studies.
Metal Complexation Transition metal salts ()Coordination complexesExplored for catalytic or antimicrobial applications.

Example:
Structural analogs () undergo bromination at the thiazole C5 position under radical conditions, altering bioactivity profiles.

Tandem Reactivity

Combined functional group interactions enable complex transformations:

  • Cyclocondensation : Reaction with hydrazines forms pyrazole-fused systems ( ).
    Example: β-enamino diketones derived from piperidine-4-carboxylic acid react with phenylhydrazines to yield pyrazole hybrids ( ).

  • Cross-Coupling : Suzuki-Miyaura coupling at the thiazole C2 position (if halogenated) enables biaryl synthesis ().

Physicochemical Stability

  • Thermal Degradation : Decomposes above 200°C ( ).

  • pH Sensitivity : Carboxylic acid protonation (pKa ~4.5) affects solubility and reactivity in aqueous media ( ).

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with these analogs:

Analog Key Structural Feature Reactivity Highlight
EVT-1676174 ()Thiazol-2-ylmethyl groupEnhanced amidation efficiency due to steric accessibility.
EVT-1697857 ()Thiazol-5-ylsulfonyl groupSulfonamide formation dominates over piperidine alkylation.
CAS 216955-61-2 ( )tert-Butoxycarbonyl protectionSelective deprotection under acidic conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid exhibit antimicrobial properties. The thiazole ring contributes to the biological activity by enhancing interaction with microbial enzymes. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

Neurological Applications
The piperidine structure is known for its role in neuropharmacology. Compounds containing piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin and dopamine pathways, warranting further investigation into its psychotropic effects .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Research has focused on developing derivatives of this compound to enhance its pharmacological profiles. For example, modifications to the thiazole ring or piperidine nitrogen can lead to increased efficacy or reduced side effects .

Case Studies

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study BNeuropharmacological EffectsShowed modulation of serotonin receptors in animal models, indicating potential for anxiety treatment.
Study CSynthesis OptimizationImproved synthetic routes resulted in higher yields and reduced reaction times for producing the compound.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid vary in substituents on the thiazole/oxazole rings, heteroatom composition, and substitution patterns on the piperidine core. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Substituent Differences Molecular Weight (g/mol) Key Properties
This compound (Target) C₁₀H₁₄N₂O₂S Base structure 226.3 High purity available; balanced lipophilicity (LogP ~1.5 estimated) .
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid C₁₅H₁₄FN₂O₂S 4-Fluorophenyl on thiazole 320.4 Increased aromaticity; electron-withdrawing F enhances metabolic stability .
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ Ethoxycarbonyl replaces thiazole 201.2 Higher solubility in polar solvents; ester group prone to hydrolysis .
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid C₁₅H₁₄N₃O₄S 3-Nitrophenyl on thiazole 340.4 Electron-withdrawing NO₂ may reduce bioavailability; potential toxicity .
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid C₂₁H₂₅N₂O₃ Oxazole replaces thiazole; isopropylphenyl 363.4 Reduced sulfur-mediated interactions; increased steric bulk .
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]-piperidine-4-carboxylic acid C₁₀H₁₃N₂O₄S₂ Sulfonyl group at thiazole-5 position 313.4 Enhanced polarity (TPSA ~100 Ų); potential for stronger H-bonding .

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with a thiazole moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS Number 953720-57-5
IUPAC Name This compound
Appearance Powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammation and pain modulation.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

CompoundMIC (µg/mL)Activity Type
1-(4-Methyl-1,3-thiazol-2-yl)piperidine derivative4.69 - 22.9Antibacterial
Other Piperidine Derivatives3.125 - 100Antifungal

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound showed promising activity against several bacterial strains, supporting its potential use in pharmaceutical applications.

Study on Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of thiazole-containing compounds. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting a mechanism that warrants further exploration for therapeutic use.

Toxicity and Safety Profile

Currently, detailed toxicity data specific to this compound is limited. However, safety assessments are critical for any therapeutic application. Preliminary safety profiles suggest low toxicity; however, comprehensive toxicological studies are necessary to establish safety for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a two-step protocol involves:

  • Step 1 : Palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 h) to form intermediates.
  • Step 2 : Hydrolysis using hydrochloric acid (93–96°C, 17 h) to yield the carboxylic acid derivative .
    • Key Data :
StepCatalyst/ReagentSolventTemperatureYield
1Pd(OAc)₂, tert-butyl XPhostert-butyl alcohol40–100°CNot reported
2HCl (aq.)Water93–96°CNot reported

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For related piperidine-thiazole derivatives, 1H^1H NMR peaks for the thiazole methyl group appear at δ ~2.5 ppm, while the piperidine protons resonate between δ 1.5–3.5 ppm. Carboxylic acid protons are typically absent due to exchange broadening but confirmed via 13C^{13}C NMR (~170 ppm for COOH) .

Advanced Research Questions

Q. What strategies improve yield in palladium-catalyzed steps during synthesis?

  • Methodological Answer : Optimizing ligand-catalyst systems (e.g., tert-butyl XPhos with Pd(OAc)₂) enhances coupling efficiency. Reaction atmosphere (inert gas), temperature gradients (ramping from 40°C to 100°C), and cesium carbonate as a base improve intermediate stability . Pre-purification of intermediates via column chromatography reduces side reactions in subsequent steps .

Q. How can impurities in the final product be identified and resolved?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) identifies common impurities such as unreacted intermediates or dehalogenated byproducts. For example, a related compound showed a specified impurity threshold of <0.1% via HPLC analysis . Recrystallization in acetonitrile/water mixtures (1:3 v/v) effectively removes polar impurities .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

  • Methodological Answer :

  • logP : Calculated logP ~0.28 indicates moderate hydrophobicity, influencing solubility in organic solvents like tert-butyl alcohol .
  • Melting Point : Observed melting points for analogs range from 151–190°C, suggesting thermal stability during synthesis .
  • Acid-Base Behavior : The carboxylic acid group (pKa ~4.5) allows pH-dependent solubility, critical for purification via acid-base extraction .

Data Contradictions and Resolution

  • Contradiction : reports multi-step syntheses but lacks explicit yield data, while provides detailed physicochemical properties without synthetic context.
  • Resolution : Cross-referencing reaction conditions (e.g., palladium catalysts in and ) with purity benchmarks (e.g., ≥95% in ) suggests that yield optimization requires balancing catalyst loading and purification protocols.

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